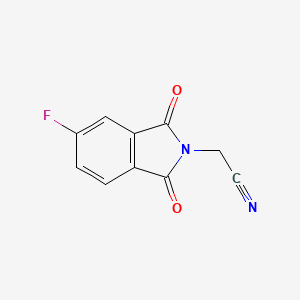

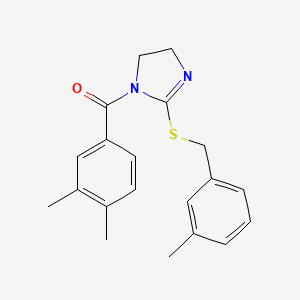

![molecular formula C23H23F3N2OS B2500790 4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide CAS No. 866018-70-4](/img/structure/B2500790.png)

4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide involves multiple steps and various chemical reactions. For instance, a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was synthesized through the reduction of a benzylidene-thiazol derivative using sodium borohydride (NaBH4) . This process likely involves the formation of an intermediate that is then reduced to yield the final product. The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct structural formation and purity of the product.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as evidenced by the crystal structure determination of a similar compound through single-crystal X-ray diffraction . The compound crystallized in the monoclinic system, indicating a specific geometric arrangement of atoms within the crystal lattice. The presence of intramolecular hydrogen bonds and a three-dimensional network structure stabilized by π-π contacts is also noted, which could be relevant to the molecular structure analysis of 4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl phenylazocarboxylates, which share structural similarities with the compound , include nucleophilic substitutions and radical reactions . Nucleophilic substitutions can occur with aromatic amines and alcohols under mild conditions, while radical reactions can lead to various modifications of the benzene ring, such as oxygenation, halogenation, and aryl-aryl coupling . These reactions are crucial for the functionalization and diversification of the benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as polyamides derived from 4-tert-butylcatechol, show that they are noncrystalline, readily soluble in polar solvents, and can form transparent, flexible films . These materials exhibit high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air . Such properties are indicative of the robustness of the materials and may be reflected in the properties of 4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Anticancer Evaluation

A study designed and synthesized derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluated for their anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide (B. Ravinaik et al., 2021).

Antitumor Activity

Another study synthesized 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, demonstrating good antitumor activity against the Hela cell line, with an IC50 value of 26 μM (叶姣 et al., 2015).

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers were synthesized for antimicrobial activity evaluation. Some molecules demonstrated higher potency than reference drugs against pathogenic strains, especially against Gram-positive bacterial strains (D. Bikobo et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2OS/c1-14-19(13-27-20(29)15-5-9-17(10-6-15)22(2,3)4)30-21(28-14)16-7-11-18(12-8-16)23(24,25)26/h5-12H,13H2,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKJINRQJRZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

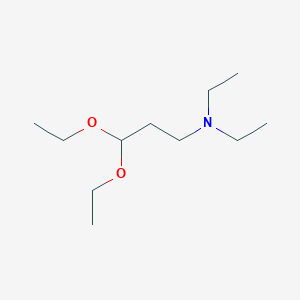

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)

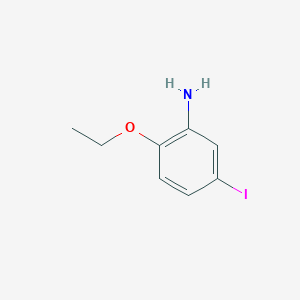

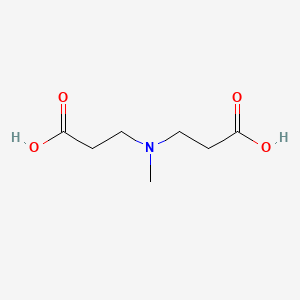

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

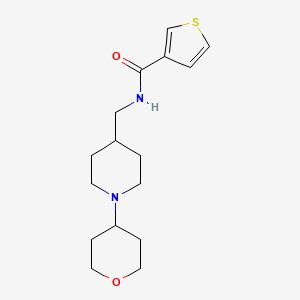

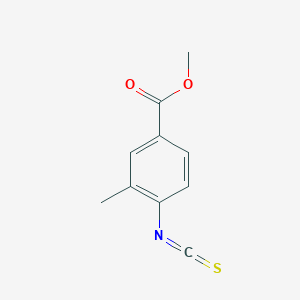

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

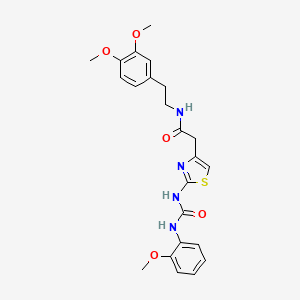

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)